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6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) is a highly functionalized
heterocyclic compound that has emerged as a valuable intermediate in the synthesis of
complex organic molecules.[1] The pyridine scaffold is a privileged structure in medicinal
chemistry, appearing in over 100 FDA-approved drugs, where it often enhances
pharmacological activity, metabolic stability, and bioavailability.[2][3] The strategic placement of
three distinct functional groups on this pyridine core—a fluorine atom, an iodine atom, and a
methyl group—confers a unique and powerful combination of reactivity and modulatory
properties.[1]

The true value of this reagent lies in its trifunctional nature:

e The lodine Atom: Positioned at the 3-position, the carbon-iodine bond serves as a highly
reactive handle for transition metal-catalyzed cross-coupling reactions. This allows for the
facile introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino
groups, making it a cornerstone for library synthesis and lead optimization.[1]

e The Fluorine Atom: Located at the 6-position, the fluorine atom significantly influences the
electronic properties of the pyridine ring. The incorporation of fluorine is a well-established
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strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate
pKa, which can lead to improved pharmacokinetic profiles and binding affinities.[1][4]

o The Methyl Group: The 2-methyl group provides steric and electronic influence, further fine-
tuning the molecule's reactivity and the properties of its derivatives.[1]

This guide will dissect these features, providing the technical insights necessary to effectively
leverage 6-Fluoro-3-iodo-2-methylpyridine in research and development endeavors.

Physicochemical Properties and Data

Accurate characterization is the foundation of reproducible science. The key properties of 6-
Fluoro-3-iodo-2-methylpyridine are summarized below. Commercially, it is typically available
as a solid with purity levels often exceeding 97%, with higher grades available for more
sensitive applications.[1]

Property Data Source(s)
CAS Number 884495-23-2 [5]
Molecular Formula CeHsFIN [5]
Molecular Weight 237.02 g/mol [5]
Appearance White to yellow solid

Purity Typically 297% [5]

Storage Conditions Refrigerator (2-8°C)

SMILES Cclnc(F)cccll [5]
InChiKey VTKNZPBQLMGRJH-

UHFFFAOYSA-N

Spectroscopic Characterization

While a comprehensive set of spectra should be obtained upon receipt of the material,
representative spectroscopic data is available from various sources.[6][7] Analysis via *H NMR,
13C NMR, and Mass Spectrometry is critical to confirm identity and purity prior to use. Key
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expected signals in *H NMR would include a singlet for the methyl protons and distinct aromatic
protons, with coupling patterns influenced by the fluorine substituent.

Synthesis and Plausible Manufacturing Workflow

Understanding the synthesis of a key starting material is crucial for assessing potential
impurities and scalability. While proprietary methods exist, a plausible and common approach
to synthesizing substituted fluoropyridines involves a diazotization-fluorination sequence (a
variation of the Balz—Schiemann reaction) on an amino-pyridine precursor, followed by

iodination.

A logical synthetic pathway could begin with a suitable aminomethylpyridine, followed by
iodination and then a fluoro-dediazotization.

Plausible Synthetic Workflow

@—Amino—Z—methyIpyridine)

Fluorination
(e.g., Diazotization with HBFa4 or HF-Pyridine)

@-Amino-6-fluoro-2-methylpyridine)

lodination
(e.g., Sandmeyer reaction with Kil)

6-Fluoro-3-iodo-2-methylpyridine
(CAS 884495-23-2)

Click to download full resolution via product page

Caption: Plausible synthetic route to 6-Fluoro-3-iodo-2-methylpyridine.

Chemical Reactivity: The Cross-Coupling Hub
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The primary utility of 6-Fluoro-3-iodo-2-methylpyridine stems from the reactivity of its carbon-
iodine bond in palladium-catalyzed cross-coupling reactions. This functionality allows it to serve
as a versatile hub for generating diverse molecular architectures.

Key Cross-Coupling Reactions Resulting Scaffolds
Suzuki Coupling CAryIIAIkyI Substituted Pyridine
w (R-B(OH)2) \__ (c-C Bond Formation)
. .\ Ppd/Cu Catalysts, Base | _ Sonogashira Coupling ;( Alkynyl-Pyridine
[G-Flu0r0-3-I0d0-2-methylpyﬂdIne) Pd Catalyst, Base | (R-C=CH) " (c-C Bond Formation)
g Buchwald-Hartwig _( Amino-Pyridine
(R2NH) ~ | (C-N Bond Formation)

Click to download full resolution via product page

Caption: Versatility of the subject compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds between the pyridine
core and various aryl or vinyl boronic acids/esters.[8]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving:
o Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyridine.

e Transmetalation: The organic group from the activated boronic acid is transferred to the
palladium center.

¢ Reductive Elimination: The desired C-C bond is formed, releasing the product and
regenerating the Pd(0) catalyst.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki Coupling

« To a flame-dried reaction vessel under an inert atmosphere (N2 or Ar), add 6-Fluoro-3-iodo-
2-methylpyridine (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium
catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a base (e.g., K2COs or Cs2COs, 2-3 eq).

e Add an anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME/water mixture).

¢ Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the
starting material is consumed.

o Cool the reaction, dilute with an organic solvent (e.qg., ethyl acetate), and wash with water
and brine.
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e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography.

Sonogashira Coupling

This reaction is indispensable for creating C(sp?)-C(sp) bonds, linking the pyridine ring to a
terminal alkyne.[9] This is a powerful method for accessing alkynyl-pyridines, which are
versatile intermediates themselves.[10]

Mechanism Insight: The Sonogashira reaction typically uses a dual-catalyst system.[9] A
palladium catalyst activates the aryl iodide, while a copper(l) co-catalyst forms a copper
acetylide intermediate, which then participates in the transmetalation step with the palladium
complex.[9][11]

Protocol: General Procedure for Sonogashira Coupling

o To areaction vessel under an inert atmosphere, add 6-Fluoro-3-iodo-2-methylpyridine (1.0
eq), a palladium catalyst (e.g., PdCIl2(PPhs)2, 2-5 mol%), and a copper(l) co-catalyst (e.g.,
Cul, 1-5 mol%).

e Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or
diisopropylamine).

e Add the terminal alkyne (1.1-1.5 eq) dropwise.

 Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for
completion.

o Upon completion, filter the reaction mixture to remove amine salts and concentrate the
filtrate.

» Purify the residue by standard methods (extraction and chromatography).

Buchwald-Hartwig Amination
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For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method,
allowing the coupling of the pyridine core with a wide range of primary and secondary amines.
[12][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in
pharmaceuticals.[12]

Mechanism Insight: Similar to other cross-couplings, the cycle involves oxidative addition of the
aryl iodide to Pd(0).[12] The amine then coordinates to the palladium complex, and after
deprotonation by a base, reductive elimination forms the C-N bond and regenerates the
catalyst.[12][14] The choice of phosphine ligand is critical for success and often requires
sterically bulky, electron-rich ligands.[14]

Protocol: General Procedure for Buchwald-Hartwig Amination

 In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium
precatalyst (e.g., Pdz(dba)s, 1-5 mol%), a suitable phosphine ligand (e.g., XantPhos or
BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2COs, 1.5-2.5

eq).[15]
e Add 6-Fluoro-3-iodo-2-methylpyridine (1.0 eq) and the desired amine (1.1-1.3 eq).
e Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

o Seal the tube and heat the mixture (typically 90-120 °C) with stirring until the reaction is
complete as judged by LC-MS.

o Cool the mixture, dilute with an appropriate solvent, and quench with water.
o Extract the product, dry the combined organic layers, and concentrate.
o Purify by flash chromatography.

Applications in Research and Development

The diverse scaffolds accessible from 6-Fluoro-3-iodo-2-methylpyridine make it a high-value
intermediate across multiple scientific domains.

e Pharmaceuticals: It is a key building block for synthesizing compounds targeting a wide
range of diseases. Its derivatives are found in research programs for kinase inhibitors,
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antiviral agents, and treatments for neurological disorders.[1] The fluorinated pyridine motif is
particularly sought after for its ability to improve drug-like properties.[3][4]

o Agrochemicals: The structure can be incorporated into next-generation herbicides,
insecticides, and fungicides to enhance their potency and environmental profiles.[1]

o Materials Science: The rigid, electronically tunable aromatic system makes it a candidate for
creating advanced materials like organic semiconductors or specialized ligands for catalysis.

[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
Hazard Identification:
» Signal Word: Warning

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320
(Causes eye irritation), H335 (May cause respiratory irritation).

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area, preferably a chemical fume hood.[16]

Wear appropriate PPE, including safety goggles conforming to EN166, chemical-resistant
gloves, and a lab coat.[16]

Avoid inhalation of dust and contact with skin and eyes.[16]

Ground all equipment to prevent static discharge.[16]
Storage:
o Store in a tightly sealed container in a cool, dry place.[17]

e The recommended storage temperature is in a refrigerator (2-8 °C).
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Conclusion

6-Fluoro-3-iodo-2-methylpyridine is more than just a chemical reagent; it is a sophisticated
tool for molecular design. Its strategically positioned functional groups provide a predictable
and versatile platform for engaging in the most powerful bond-forming reactions in modern
organic synthesis. For researchers in drug discovery, agrochemicals, and materials science,
mastering the application of this building block opens a direct route to novel, high-value
compounds with tailored properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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